molecular formula C24H28ClN3O3S B2955212 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide CAS No. 932553-83-8

4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide

Cat. No.: B2955212
CAS No.: 932553-83-8
M. Wt: 474.02
InChI Key: KMOWGSCUBRSDLU-UHFFFAOYSA-N
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Description

The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide features a thieno[3,2-d]pyrimidine core, a fused heterocyclic system combining thiophene and pyrimidine rings. Key structural elements include:

  • 2-Chlorobenzyl group: Attached at the 1-position of the thienopyrimidine core, this substituent likely enhances lipophilicity and influences target binding through steric and electronic effects.

Properties

IUPAC Name

4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3S/c1-2-12-26-22(29)17-9-7-16(8-10-17)14-28-23(30)21-20(11-13-32-21)27(24(28)31)15-18-5-3-4-6-19(18)25/h3-6,11,13,16-17H,2,7-10,12,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOWGSCUBRSDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide is a carboxamide derivative that has garnered attention for its potential biological activities, particularly as a calpain inhibitor. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core
  • A chlorobenzyl substituent
  • A propylcyclohexanecarboxamide moiety

This unique combination of functional groups contributes to its biological activity.

Calpain Inhibition

Research indicates that this compound acts as an inhibitor of calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes including apoptosis and cellular signaling. The inhibition of calpain can potentially lead to therapeutic applications in neurodegenerative diseases and cancer.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds within the same structural class:

  • Mechanism : Compounds with a similar thieno-pyrimidine backbone have shown to induce apoptosis in cancer cell lines by modulating caspase activity and inhibiting cell proliferation.
  • Case Study : In vitro studies demonstrated that derivatives of thieno-pyrimidines exhibited significant cytotoxicity against human cancer cell lines such as SMMC7721 (liver cancer) and Patu8988 (pancreatic cancer) .

Anticonvulsant Activity

Some derivatives have been evaluated for their anticonvulsant properties. For example, compounds with similar dioxo structures were tested for their ability to prevent seizures in animal models, showing promising results at specific dosages .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the substituents on the thieno-pyrimidine ring can lead to differences in potency and selectivity against various biological targets. For instance, the introduction of different halogen atoms or alkyl groups has been shown to enhance or diminish activity against specific enzymes like MAO-B and AChE .

Data Table: Biological Activity Summary

Activity TypeTargetEffectivenessReference
Calpain InhibitionCalpainSignificant InhibitionPatent US9527811B2
AnticancerSMMC7721 Cell LineInduces ApoptosisResearch Study
AnticonvulsantMaximal Electroshock SeizurePrevents SeizuresStudy on Pyridine Semicarbazones
Enzyme InhibitionMAO-BIC50 = 0.212 µMSAR Study

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts the target compound with structurally related analogs from literature:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point Hypothesized Activity
Target Compound Thieno[3,2-d]pyrimidine 2-Chlorobenzyl, cyclohexanecarboxamide-propyl ~493.9 (calculated) Not reported Kinase inhibition, anticancer
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl, isopropylbenzamide 589.1 175–178°C Kinase inhibition (implied)
1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11) Pyrrole 2,4-Dichlorobenzyl, dihydropyridinyl-methyl Not reported Not reported Antiproliferative, enzyme modulation
Key Observations:

Core Structure Variations: The thienopyrimidine core in the target compound differs from the pyrazolopyrimidine () and pyrrole () cores. Pyrazolopyrimidines (e.g., Example 53 in ) often serve as ATP-competitive kinase inhibitors due to their planar geometry, while pyrrole derivatives (e.g., DM-11 in ) may target enzymes with hydrophobic binding pockets .

Substituent Effects :

  • Halogenated Benzyl Groups : The 2-chlorobenzyl group in the target compound may provide balanced lipophilicity and steric bulk compared to the dichlorobenzyl group in DM-11, which could increase binding affinity but reduce solubility.
  • Carboxamide Linkers : The cyclohexanecarboxamide-propyl group in the target compound likely enhances conformational flexibility and solubility relative to the rigid isopropylbenzamide in Example 53 .

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